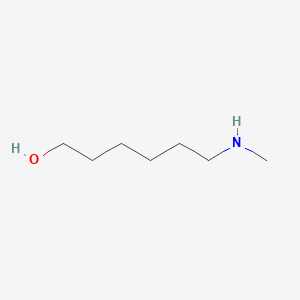

6-(Methylamino)hexan-1-ol

Übersicht

Beschreibung

6-(Methylamino)hexan-1-ol is a compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a monoisotopic mass of 131.131012 Da . It is also known by other names such as 1-Hexanol, 6-(methylamino)- .

Synthesis Analysis

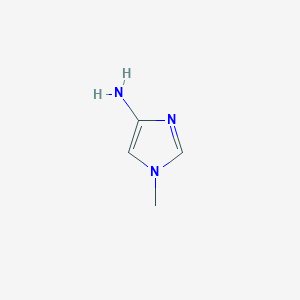

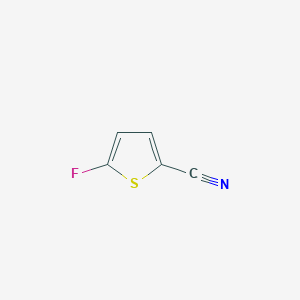

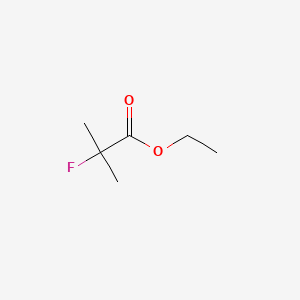

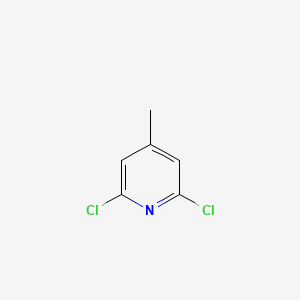

The synthesis of this compound involves several steps. One synthetic route involves starting with 1-Methylazepan-2-one, which is converted to this compound with a yield of approximately 62% . Other precursors that can be used in the synthesis include Tert-Butyl N-(6… , 6-(ethoxycarbon… , 6-Aminocaproic acid , 6-Aminohexan-1-ol , 6-Chlorohexanol , and methylamine .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 200.3±23.0 °C at 760 mmHg, and a flash point of 62.4±13.3 °C . It has 2 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds . Its polar surface area is 32 Å2, and it has a molar volume of 150.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacology

- Metabolite Identification in Antispasmodic Drugs : A study identified the major urinary metabolite of the antispasmodic drug isometheptene in rats as trans-2-methyl-6-methylamino-2-hepten-1-ol. This metabolite and its stereochemistry were confirmed through gas chromatography-mass spectrometry and other techniques (Taylor & Coutts, 1977).

Chemical Synthesis and Catalysis

- Lipase-Catalyzed Chemoselective Acylation : Research on enzymatic N-acylation of N-methyl-glucamine in hydrophobic solvent using lipase from Rhizomucor miehei demonstrated the importance of acid-amine ion-pair effects in amide or ester synthesis (Maugard et al., 1997).

- Synthesis of Isometheptene Metabolites : Another study focused on the synthesis of trans-(E)-2-Methyl-6-methylamino-2-hepten-1-ol and cis-(Z)-2-methyl-6-methylamino-2-hepten-1-ol, in vivo metabolites from the antispasmodic agent isometheptene (Taylor & Coutts, 1979).

Medical and Biological Applications

- Neuroprotective Drug Development : The compound Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) was developed as a potential neuroprotective drug. Its radiolabeling and biodistribution were studied, showing potential for brain region accumulation (Yu et al., 2003).

Advanced Material Science

- Polymerization Processes : Research on Ni(II)-α-diimine catalysts containing OSiPh2tBu groups for the polymerization of α-olefins indicated significantactivity and potential for producing branched polyethylene and polypropylene with specific microstructures (Yuan et al., 2005).

Drug Synthesis and Modification

- Synthesis of Modified Methotrexate Derivatives : A study explored the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, investigating their inhibitory effects on folate metabolism (Piper et al., 1982).

Photodynamic Therapy

- Development of Silicon Phthalocyanines for Cancer Therapy : Axially substituted silicon phthalocyanines with derivatives of 6-(methylamino)hexan-1-ol demonstrated potential for photodynamic therapy, showing significant DNA cleavage and cytotoxic effects against human neuroblastoma cell lines (Barut et al., 2020).

Molecular Dynamics and Folding

- Study of Helix-Handedness Inversion in Aromatic Amide Oligomers : This research provided insights into the kinetics of helix-handedness inversion in helically folded oligoamides, contributing to the understanding of molecular dynamics and folding processes (Delsuc et al., 2008).

Organic Synthesis

- Swern Oxidation Modification with Sulfoxide : The useof 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions was studied, showing its effectiveness in converting alcohols to corresponding aldehydes or ketones. This modification offers advantages in terms of separability and reusability of the sulfoxide (Liu & Vederas, 1996).

Amino Acid Derivatives

- Role of 6-Aminohexanoic Acid in Molecular Structures : A review highlighted the importance of 6-aminohexanoic acid in the structure of various molecules, emphasizing its role in the synthesis of modified peptides and in the polyamide synthetic fibers industry (Markowska et al., 2021).

Safety and Hazards

The safety data sheet for 6-(Methylamino)hexan-1-ol indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life . When handling this compound, it is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

6-(methylamino)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-8-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWAYHDLRPVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449087 | |

| Record name | 6-(Methylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50347-17-6 | |

| Record name | 6-(Methylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

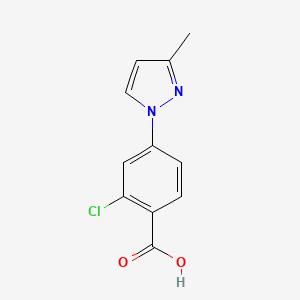

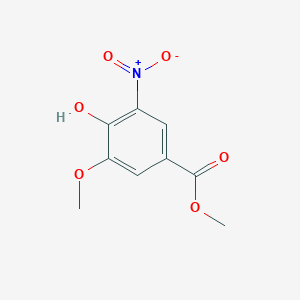

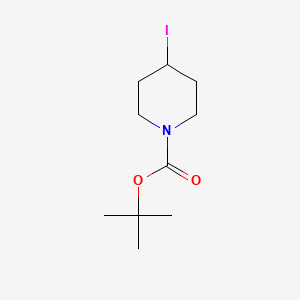

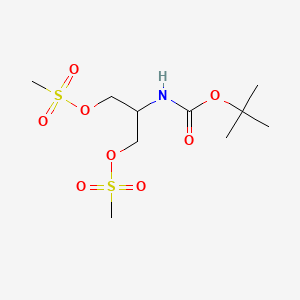

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)